molecular formula C21H20O5 B2614005 3-[7-(benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoic acid CAS No. 858748-43-3

3-[7-(benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoic acid

Cat. No. B2614005
CAS RN: 858748-43-3
M. Wt: 352.386
InChI Key: NATYKOYUMSKHQE-UHFFFAOYSA-N
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Description

The compound “3-[7-(benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoic acid” is a derivative of chromen-3-carboxylic acid, which is a type of coumarin . Coumarins are a class of phenolic substances found in many plants. They have a 2H-chromen-2-one skeleton. This particular compound has a benzyloxy group at the 7-position and two methyl groups at the 4 and 8 positions .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a chromene ring (a benzene ring fused to a pyran ring) with a carboxylic acid group attached to one of the carbon atoms of the pyran ring . The benzyloxy and methyl groups would be attached to the benzene ring .


Chemical Reactions Analysis

As a carboxylic acid, this compound would be expected to undergo reactions typical of this class of compounds, such as esterification and amide formation . The benzyloxy group could potentially be removed via hydrogenolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the positions of the benzyloxy and methyl groups . As a carboxylic acid, it would be expected to exhibit acidic properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The study of coumarins and their derivatives is an active area of research, due to their wide range of biological activities. This particular compound could potentially be studied for its biological activity, and modifications could be made to its structure to enhance its activity or alter its properties .

properties

IUPAC Name

3-(4,8-dimethyl-2-oxo-7-phenylmethoxychromen-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-13-16-8-10-18(25-12-15-6-4-3-5-7-15)14(2)20(16)26-21(24)17(13)9-11-19(22)23/h3-8,10H,9,11-12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATYKOYUMSKHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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